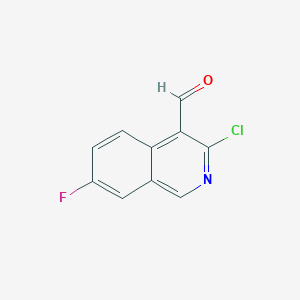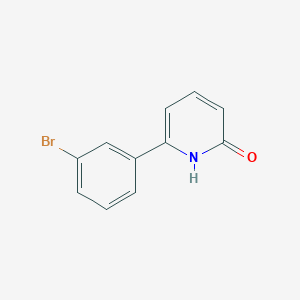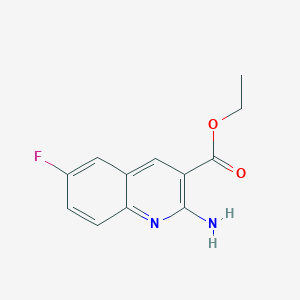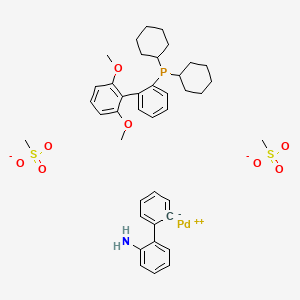![molecular formula C10H19NO3 B13671007 tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate: is a chemical compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclopropyl group substituted with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation Method: This method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation Method: This method starts with the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: Industrial production methods for tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid .
- Employed in the synthesis of spirocyclopropanated five-membered ring analogs for various applications .
Biology and Medicine:
- Potential applications in medicinal chemistry for the development of new therapeutic agents.
- Investigated for its role in the synthesis of bioactive molecules.
Industry:
- Utilized in the agrochemical industry for the synthesis of insecticides and other crop protection agents.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is not well-documented. as a carbamate derivative, it may exert its effects through interactions with enzymes or receptors in biological systems. The molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate features a cyclohexyl group instead of a cyclopropyl group, which may result in different steric and electronic properties.
- tert-Butyl N-(2-hydroxyethyl)carbamate has a hydroxyethyl group instead of a hydroxymethyl group, which may affect its reactivity and solubility.
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is structurally similar but may have different synthetic routes and applications.
The uniqueness of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various synthetic and application contexts.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Clave InChI |
KXNPTSIIVCAMOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)


![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)

![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)



![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
